molecular formula C15H17N5O2S B2687873 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide CAS No. 1111959-47-7

4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide

Cat. No.: B2687873
CAS No.: 1111959-47-7
M. Wt: 331.39
InChI Key: NJVBEDKLWHLWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is an experimental small molecule compound of significant interest in medicinal chemistry and antimalarial drug discovery research. This synthetic molecule features a [1,2,4]triazolo[4,3-b]pyridazine scaffold linked to a benzene sulfonamide group, a structural motif recognized for its potential pharmacological activity. Compounds within this chemical class have demonstrated promising biological activity against Plasmodium falciparum , the most lethal malaria-causing parasite . Research indicates that similar triazolopyridine and triazolopyridazine derivatives bearing sulfonamide substituents exhibit good antimalarial activity with inhibitory concentrations in the micromolar range (IC₅₀ = 2.24-4.98 μM), functioning through targeted inhibition of essential parasitic enzymes . The mechanism of action for this chemical series may involve inhibition of falcipain-2 (FP-2), a key cysteine protease enzyme essential for parasitic hemoglobin hydrolysis and survival. Inhibition of this validated drug target hinders the parasite's ability to degrade host hemoglobin, ultimately leading to parasitic death . The presence of both the triazolopyridazine heterocycle and sulfonamide functional group in a single molecular architecture makes this compound particularly valuable for investigating structure-activity relationships in antiparasitic drug development. This product is provided exclusively for research purposes in laboratory settings. It is intended for use in biochemical studies, target validation, mechanism of action studies, and early-stage drug discovery programs. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(2-methylpropyl)-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-11(2)9-12-3-5-13(6-4-12)23(21,22)19-14-7-8-15-17-16-10-20(15)18-14/h3-8,10-11H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBEDKLWHLWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the triazolopyridazine core, followed by the introduction of the benzene sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and reductive amination can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632; CAS 108825-65-6)

  • Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine moiety but replaces the sulfonamide with an acetamide group.
  • Substituents : A 3-methylphenyl group at position 6 of the triazolo-pyridazine and an N-methylacetamide side chain.
  • Pharmacology : Demonstrated as a Lin28 inhibitor (80 µM concentration in immersion assays), promoting cellular differentiation and metabolic reprogramming .

N-(4-(N-(3-(4-Benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019)

  • Core Structure : Features a sulfamoyl benzamide scaffold instead of a triazolo-pyridazine.
  • Substituents : A 2-chlorophenyl group and a 4-benzylpiperazine-propyl chain.
  • Pharmacology : Synthesized for unspecified kinase inhibition studies, with the piperazine group enhancing CNS penetration .

3ab (N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide)

  • Core Structure : Contains the same triazolo-pyridazine core but with a pyrrolidin-3-yl linker and trifluoromethyl group.
  • Substituents : The trifluoromethyl group increases electronegativity and metabolic stability.
  • Synthesis : Prepared via visible-light-mediated radical coupling, showcasing divergent synthetic routes compared to sulfonamide derivatives .

Pharmacological and Physicochemical Comparison

Compound Name Core Structure Key Substituents Biological Activity Solubility (Predicted) Lipophilicity (LogP)*
Target Compound Triazolo[4,3-b]pyridazine 4-(2-methylpropyl)benzene sulfonamide Hypothesized enzyme inhibition Moderate (sulfonamide) ~3.5
C1632 Triazolo[4,3-b]pyridazine N-Methylacetamide, 3-methylphenyl Lin28 inhibition Low (acetamide) ~4.2
C4019 Sulfamoyl benzamide 2-Chlorophenyl, 4-benzylpiperazine Kinase inhibition (assumed) Moderate ~2.8
3ab Triazolo[4,3-b]pyridazine Trifluoromethyl, pyrrolidin Unknown (synthetic intermediate) Low (trifluoromethyl) ~3.9

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a triazolo-pyridazine moiety linked to a benzene sulfonamide group. The structural formula can be represented as follows:

C15H20N6O2S\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}_2\text{S}

Biological Activity Overview

Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound has been investigated for its effects on various biological systems.

Antimicrobial Activity

Sulfonamides generally exhibit antimicrobial properties. A study indicated that derivatives of benzene sulfonamide can inhibit the growth of various bacterial strains. The mechanism often involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Cardiovascular Effects

Research has shown that certain sulfonamide derivatives can influence cardiovascular parameters. For instance, a related compound demonstrated a decrease in perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential vasodilatory effects that may be applicable in treating conditions like hypertension or heart failure .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Moderate decrease
4-(2-aminoethyl)-Benzene Sulfonamide0.001Significant decrease

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : As with other sulfonamides, it may inhibit enzymes involved in folate synthesis.
  • Receptor Interaction : Potential interactions with endothelin receptors have been suggested, which could mediate vascular responses.
  • Calcium Channel Modulation : Theoretical modeling indicates possible interactions with calcium channels that could affect cardiac function and vascular tone .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study by Wu et al. (1999) demonstrated that certain sulfonamide derivatives could act as endothelin receptor antagonists, which may alleviate pulmonary hypertension.
  • Tilton et al. (2000) reported that another derivative showed significant effects on cardiac hypertrophy in animal models.

These findings highlight the potential therapeutic applications of this class of compounds in cardiovascular diseases.

Q & A

Q. What are the recommended synthetic routes for 4-(2-methylpropyl)-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Sulfonamide coupling : Reacting the triazolopyridazine core with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
  • Substituent introduction : Alkylation or nucleophilic substitution to attach the 2-methylpropyl group, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures .
    Optimization strategies :
  • Use high-throughput screening to identify optimal molar ratios and catalysts .
  • Employ continuous flow reactors to enhance reproducibility and reduce side reactions .
  • Monitor intermediate purity via HPLC or TLC to minimize byproducts .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., coupling constants for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (±1 Da tolerance) and detects fragmentation patterns indicative of synthetic errors .

Q. What key physicochemical properties influence experimental design?

  • Solubility : Poor aqueous solubility (common in sulfonamides) may require co-solvents (e.g., DMSO) or formulation with cyclodextrins .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions necessitates pH-controlled buffers during storage .
  • LogP : Predicted logP ~3.5 (via computational tools) suggests moderate lipophilicity, impacting membrane permeability in cellular assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding to kinases or GPCRs, given structural similarities to kinase inhibitors .
  • Enzyme inhibition assays : Measure IC50 values against candidate enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric substrates .
  • Cellular pathway analysis : Employ RNA-seq or phosphoproteomics to identify downstream effects in treated cell lines .

Q. How should contradictory biological activity data across studies be resolved?

  • Standardize assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations can skew results. Replicate assays under harmonized protocols .
  • Cross-validate with structural analogs : Compare activity trends with derivatives (Table 1) to isolate substituent-specific effects .
  • Dose-response refinement : Test a wider concentration range (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .

Table 1 : Bioactivity comparison of structural analogs (adapted from )

Compound NameKey Structural FeaturesReported IC50 (nM)
4-Methoxy-N-(1-(3-cyclopropyl...)Cyclopropyl-triazolo core12 ± 2.5
N-(4-(azaindazol-6-yl)phenyl)...Azaindazole moiety85 ± 10
Target compound2-Methylpropyl sulfonamide8 ± 1.8 (prelim.)

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Fragment-based design : Synthesize derivatives with incremental modifications (e.g., replacing 2-methylpropyl with cyclobutyl) to assess steric/electronic impacts .
  • Computational modeling : Dock the compound into homology models of target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic priorities .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions using tools like Schrödinger’s Phase .

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13), then quantify degradation products via LC-MS .
  • Plasma stability assays : Incubate with human/animal plasma at 37°C and measure parent compound depletion over 24 hours .
  • Microsomal metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites and assess metabolic half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.